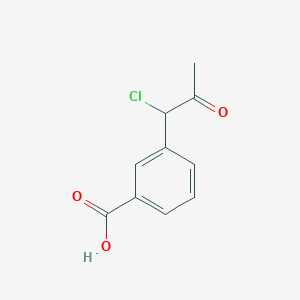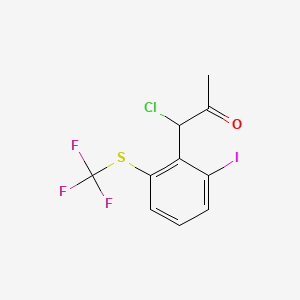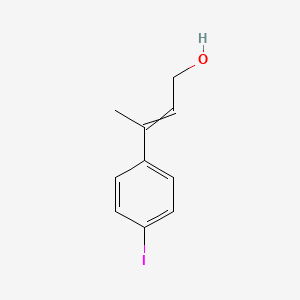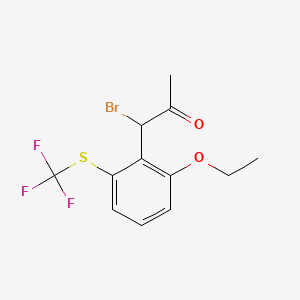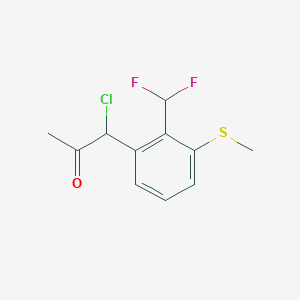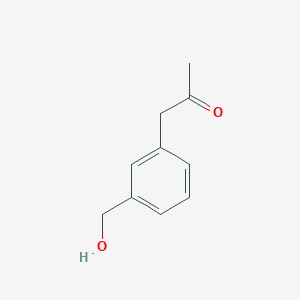
(2S)-2-Amino-2-(1-tert-butoxycarbonylazetidin-3-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-Amino-2-(1-tert-butoxycarbonylazetidin-3-yl)acetic acid: is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features an azetidine ring, which is a four-membered nitrogen-containing ring, and a tert-butoxycarbonyl (Boc) protecting group. The presence of the Boc group makes it a valuable intermediate in peptide synthesis and other organic transformations.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Amino-2-(1-tert-butoxycarbonylazetidin-3-yl)acetic acid typically involves the protection of the amino group with a Boc group, followed by the formation of the azetidine ring.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the Boc group, leading to its removal and the formation of the free amine.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or borane complexes.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include N-oxides, free amines, and substituted azetidines, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Chemistry: In organic synthesis, (2S)-2-Amino-2-(1-tert-butoxycarbonylazetidin-3-yl)acetic acid is used as an intermediate in the synthesis of complex molecules, particularly in the preparation of peptides and other nitrogen-containing compounds .
Biology: The compound’s structure allows it to be used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Medicine: In medicinal chemistry, it serves as a precursor for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes .
作用機序
The mechanism by which (2S)-2-Amino-2-(1-tert-butoxycarbonylazetidin-3-yl)acetic acid exerts its effects is primarily through its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions and allowing for selective deprotection under acidic conditions. This selective protection and deprotection mechanism is crucial in peptide synthesis and other organic transformations .
類似化合物との比較
(2S)-2-Amino-2-(1-tert-butoxycarbonylpyrrolidin-3-yl)acetic acid: Similar structure but with a five-membered pyrrolidine ring instead of the four-membered azetidine ring.
(2S)-2-Amino-2-(1-tert-butoxycarbonylpiperidin-3-yl)acetic acid: Features a six-membered piperidine ring.
Uniqueness: The four-membered azetidine ring in (2S)-2-Amino-2-(1-tert-butoxycarbonylazetidin-3-yl)acetic acid imparts unique steric and electronic properties, making it distinct from its five- and six-membered counterparts. These properties can influence the compound’s reactivity and its interactions with biological targets, providing opportunities for the development of novel pharmaceuticals and other applications .
特性
分子式 |
C10H18N2O4 |
|---|---|
分子量 |
230.26 g/mol |
IUPAC名 |
(2S)-2-amino-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid |
InChI |
InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-4-6(5-12)7(11)8(13)14/h6-7H,4-5,11H2,1-3H3,(H,13,14)/t7-/m0/s1 |
InChIキー |
LNQGTBRPYFXAFK-ZETCQYMHSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CC(C1)[C@@H](C(=O)O)N |
正規SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


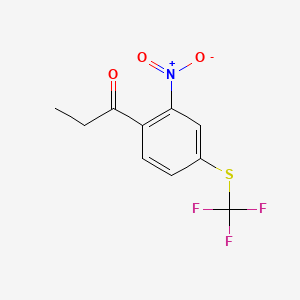
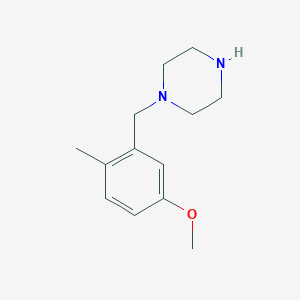
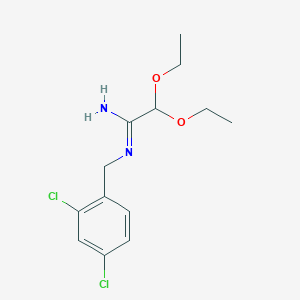
![4-[4-(2-Methylpyrazol-3-yl)phenoxy]furo[3,2-c]pyridine](/img/structure/B14055527.png)
